molecular formula C18H18F3NO4 B2557208 N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide CAS No. 2034238-45-2

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide

Cat. No.: B2557208
CAS No.: 2034238-45-2
M. Wt: 369.34
InChI Key: GLWTVRXPIVOPQF-UHFFFAOYSA-N
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Description

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide is a synthetic benzamide derivative intended for research and experimental use by qualified professionals. This compound is part of the benzamide chemical class, which is extensively investigated in medicinal chemistry for its diverse biological activities. Benzamide analogs are known to serve as key scaffolds in developing inhibitors for various biological targets . For instance, some benzamide compounds have been identified as potent inhibitors of bacterial cell division protein FtsZ, a promising target for novel anti-staphylococcal agents . Other benzamide derivatives have been explored as inhibitors of the P2X7 receptor, a target implicated in inflammatory and neurological disorders . The structure of this compound, featuring a benzamide core substituted with a trifluoromethoxy group and a complex hydroxy-methoxy-phenylpropyl side chain, suggests potential for interaction with various enzymatic and receptor targets. Researchers may find this chemical valuable as a building block in organic synthesis or as a candidate for high-throughput screening in drug discovery campaigns. This product is provided For Research Use Only. It is not intended for diagnostic, therapeutic, or any other human or veterinary use. Researchers should handle this material with appropriate precautions in a controlled laboratory setting.

Properties

IUPAC Name

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F3NO4/c1-25-12-17(24,14-5-3-2-4-6-14)11-22-16(23)13-7-9-15(10-8-13)26-18(19,20)21/h2-10,24H,11-12H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GLWTVRXPIVOPQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC(CNC(=O)C1=CC=C(C=C1)OC(F)(F)F)(C2=CC=CC=C2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide typically involves multiple steps:

    Formation of the Benzamide Core: The starting material, 4-(trifluoromethoxy)benzoic acid, is converted to its corresponding acid chloride using thionyl chloride (SOCl₂) under reflux conditions.

    Amidation Reaction: The acid chloride is then reacted with 2-amino-3-methoxy-2-phenylpropanol in the presence of a base such as triethylamine (TEA) to form the desired benzamide.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve:

    Continuous Flow Chemistry: Utilizing continuous flow reactors to enhance reaction efficiency and scalability.

    Catalysis: Employing catalysts to lower reaction temperatures and improve selectivity.

    Green Chemistry Approaches: Implementing environmentally friendly solvents and reagents to minimize waste and environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as pyridinium chlorochromate (PCC).

    Reduction: The benzamide can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH₄).

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: PCC, dichloromethane (DCM), room temperature.

    Reduction: LiAlH₄, tetrahydrofuran (THF), reflux.

    Substitution: Sodium hydride (NaH), dimethylformamide (DMF), elevated temperatures.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of an amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide has several scientific research applications:

    Medicinal Chemistry: Investigated for its potential as a pharmacologically active compound, particularly in the development of new drugs targeting specific receptors or enzymes.

    Biological Studies: Used in studies to understand its interaction with biological macromolecules and its effects on cellular processes.

    Materials Science: Explored for its potential use in the synthesis of novel materials with unique properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets. These may include:

    Receptors: Binding to and modulating the activity of certain receptors, leading to changes in cellular signaling pathways.

    Enzymes: Inhibiting or activating enzymes involved in metabolic processes, thereby affecting biochemical pathways.

    Pathways: Influencing pathways related to inflammation, cell proliferation, or apoptosis, depending on its specific biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide with structurally or functionally related benzamide derivatives, based on the provided evidence:

Compound Name Key Structural Features Synthesis & Yield Biological/Functional Relevance Reference
N-(3-Benzyl-5-hydroxyphenyl)-4-(trifluoromethoxy)benzamide (7g) Benzamide with trifluoromethoxy group; 3-benzyl-5-hydroxyphenyl substituent Synthesized via nucleophilic substitution (80% yield); m.p. 129.3–131.3°C Not explicitly stated, but similar compounds in target m-amidoph receptors
VU6010608 N-(2-(1H-1,2,4-Triazol-1-yl)-5-(trifluoromethoxy)phenyl)benzamide Derived from high-throughput screening; optimized for CNS penetration mGlu7NAM activity; inhibits long-term potentiation in electrophysiology studies
Flutolanil N-(3-(1-Methylethoxy)phenyl)-2-(trifluoromethyl)benzamide Commercial synthesis; used as a fungicide Agricultural pesticide targeting fungal β-tubulin polymerization
4-Methoxy-N-(4-(4-(Trifluoromethyl)phenoxy)thieno[2,3-d]pyrimidin-2-yl)benzamide Thieno-pyrimidine core linked to benzamide; trifluoromethylphenoxy group Synthesized via Suzuki coupling; characterized by NMR and MS Anti-microbial activity (anti-bacterial and anti-fungal)
N-Phenyl-4-(trifluoromethoxy)benzamide (3u) Simple benzamide with phenyl and trifluoromethoxy groups Prepared via oxidative amination (63% yield); white solid Model compound for studying electronic effects of trifluoromethoxy substituents

Key Structural and Functional Differences

This may enhance solubility or receptor-binding specificity compared to compounds with linear alkyl chains or aromatic substituents . VU6010608 () and Flutolanil () incorporate heterocyclic (triazole) or agrochemically optimized substituents, respectively, which tailor their bioactivity toward neurological or pesticidal targets.

Electronic Effects: The trifluoromethoxy group in all listed compounds contributes to electron-withdrawing effects, enhancing metabolic stability.

Synthetic Accessibility: Derivatives like 7g and 3u are synthesized in high yields (>60%) via straightforward amidation or oxidative coupling, whereas VU6010608 and thieno-pyrimidine derivatives () require multi-step protocols involving cross-coupling or heterocyclic ring formation .

Research Implications and Gaps

  • Structural Optimization : The hydroxy and methoxy groups in the target compound warrant exploration for hydrogen-bonding interactions in drug-receptor binding, a feature absent in simpler analogs like 3u .
  • Biological Screening: No direct activity data are available for the target compound.
  • Synthetic Challenges : The steric hindrance of the 2-phenylpropyl group may complicate synthesis, necessitating optimization of coupling conditions (e.g., microwave-assisted or catalyst-enhanced methods) .

Biological Activity

N-(2-hydroxy-3-methoxy-2-phenylpropyl)-4-(trifluoromethoxy)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes:

  • A trifluoromethoxy group, which enhances lipophilicity and potentially influences biological interactions.
  • A hydroxy and methoxy substituent that may contribute to its pharmacodynamic properties.

The mechanism through which this compound exerts its biological effects is not fully elucidated. However, studies on related compounds suggest several potential mechanisms:

  • Inhibition of viral replication : Similar derivatives have shown antiviral properties by increasing intracellular levels of APOBEC3G (A3G), a protein that inhibits viral replication, including Hepatitis B virus (HBV) .
  • Modulation of signaling pathways : Compounds in the benzamide class often interact with various kinases and receptors, potentially altering cellular signaling pathways that influence cell proliferation and survival.

Antiviral Activity

Research indicates that related benzamide derivatives exhibit broad-spectrum antiviral effects. For instance, the compound IMB-0523, a derivative of N-phenylbenzamide, demonstrated significant anti-HBV activity with an IC50 value of 1.99 µM against wild-type HBV and 3.30 µM against drug-resistant strains . This suggests that this compound may similarly possess antiviral properties.

Cytotoxicity Studies

Cytotoxicity assessments are crucial for evaluating the safety profile of new compounds. The cytotoxicity of benzamide derivatives is often measured using cell viability assays (e.g., MTT assay). For instance, the CC50 values (concentration required to kill 50% of cells) for related compounds have been documented, providing a benchmark for toxicity .

Case Studies

  • Hepatitis B Virus Inhibition : A study exploring the antiviral efficacy of benzamide derivatives found that they could significantly reduce HBV DNA levels in HepG2 cells. The mechanism was linked to the upregulation of A3G levels, which plays a critical role in inhibiting HBV replication .
    CompoundIC50 (µM)CC50 (µM)SI (Selectivity Index)
    IMB-05231.9911658
    Lamivudine7.37>440<60
  • Broad-Spectrum Antiviral Effects : Another study indicated that N-phenylbenzamide derivatives could inhibit HIV-1 and HCV by enhancing A3G levels in infected cells. This highlights the potential for developing new antiviral therapies based on structural modifications of the benzamide scaffold .

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